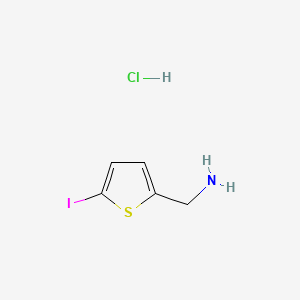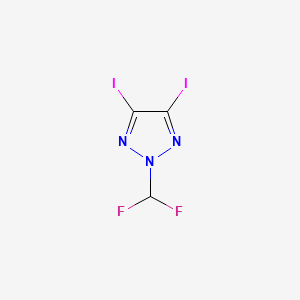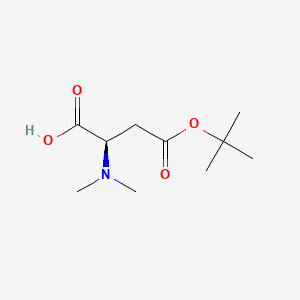
1-(5-iodothiophen-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Iodothiophen-2-yl)methanamine hydrochloride (ITM) is a versatile and important molecule in the field of chemistry and biology. It is a synthetic compound that has a wide range of applications in various areas such as drug discovery, biochemistry, and nanotechnology. ITM is an important intermediate in the synthesis of various pharmaceuticals and has been used in the development of novel therapeutic agents. The compound is also used in the synthesis of various organic compounds and is an important model compound for studying the mechanism of action of various drugs.
Mécanisme D'action
The mechanism of action of 1-(5-iodothiophen-2-yl)methanamine hydrochloride is not fully understood, but it is believed to involve the binding of the compound to certain proteins in the body, which then triggers a cascade of biochemical reactions. It is thought that the binding of this compound to proteins results in the inhibition of certain enzymes and the activation of other enzymes, resulting in a change in the biochemical processes of the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. It has also been shown to activate certain enzymes, such as phospholipase A2, which is involved in the breakdown of phospholipids. In addition, this compound has been shown to modulate the activity of various ion channels, including potassium and calcium channels, which are involved in the regulation of nerve and muscle activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-iodothiophen-2-yl)methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity. It is also relatively inexpensive, making it an attractive choice for researchers. However, this compound is not soluble in water, which can limit its use in some experiments. In addition, it has a low solubility in organic solvents, which can also limit its use in some experiments.
Orientations Futures
The potential applications of 1-(5-iodothiophen-2-yl)methanamine hydrochloride are still being explored and there are a number of potential future directions for research. These include the development of new therapeutic agents based on this compound, the development of new methods for the synthesis of this compound, and the investigation of its potential use as a drug delivery system. In addition, further research into its mechanism of action and its effects on biochemical and physiological processes is needed to fully understand its potential applications.
Méthodes De Synthèse
1-(5-iodothiophen-2-yl)methanamine hydrochloride can be synthesized by a variety of methods, including the reaction of 5-iodothiophen-2-ylmethanol with hydrochloric acid. The reaction is conducted in aqueous solution at room temperature and the resulting product is isolated by filtration. The product can then be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(5-iodothiophen-2-yl)methanamine hydrochloride has been widely used in scientific research due to its versatile applications. It has been used in the synthesis of various organic compounds and is an important model compound for studying the mechanism of action of various drugs. It has also been used in the development of novel therapeutic agents, such as anti-cancer drugs and anti-inflammatory drugs. It has also been used in the study of biochemical processes, such as enzyme inhibition and drug metabolism.
Propriétés
IUPAC Name |
(5-iodothiophen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYUAUJLLYHYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClINS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6608057.png)
![benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B6608070.png)



![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid](/img/structure/B6608096.png)
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)

![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)
![4-phenyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6608130.png)

